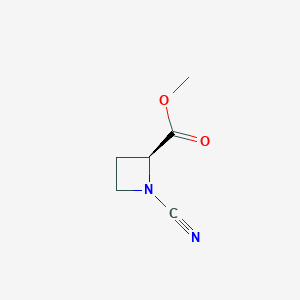
(S)-Methyl 1-cyanoazetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 1-cyanoazetidine-2-carboxylate is a chiral compound with significant potential in various scientific fields It is characterized by its azetidine ring, a four-membered nitrogen-containing ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-cyanoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of (S)-methyl 2-amino-3-cyanopropanoate with a base to induce cyclization, forming the azetidine ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 1-cyanoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 1-cyanoazetidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-cyanoazetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
®-Methyl 1-cyanoazetidine-2-carboxylate: The enantiomer of (S)-Methyl 1-cyanoazetidine-2-carboxylate, with similar chemical properties but different biological activity.
Methyl 1-cyanoazetidine-2-carboxylate: The racemic mixture containing both (S) and ® enantiomers.
1-Cyanoazetidine-2-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct biological activity compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl (2S)-1-cyanoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(5)4-7/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
OLBQFOVWPRPLRD-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1C#N |
Canonical SMILES |
COC(=O)C1CCN1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


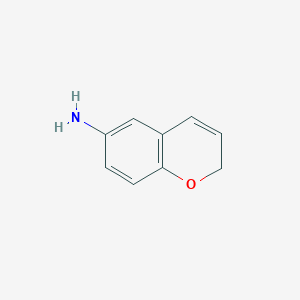
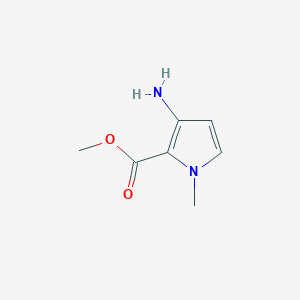
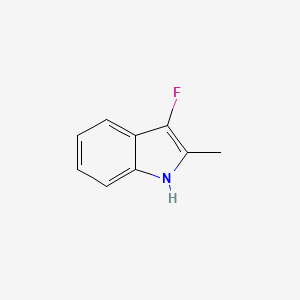
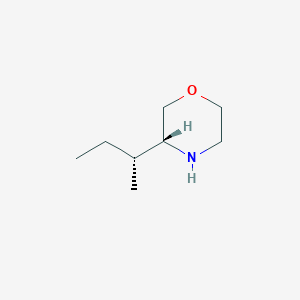
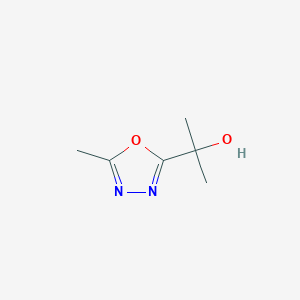
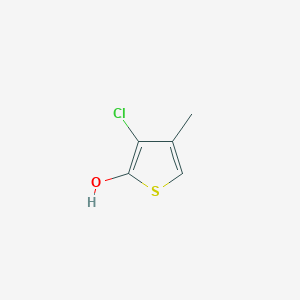
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
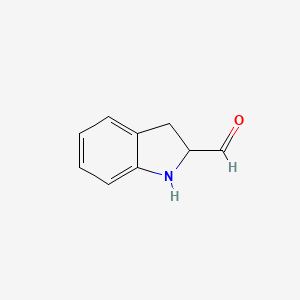
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
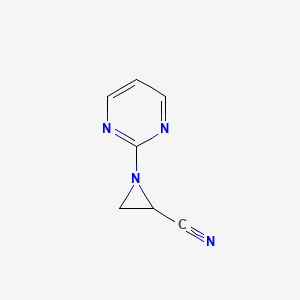
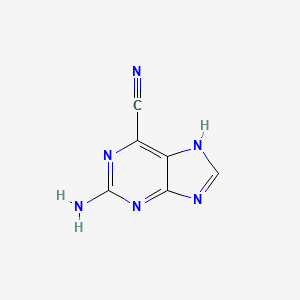
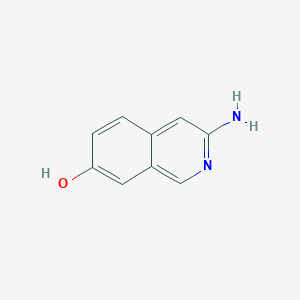
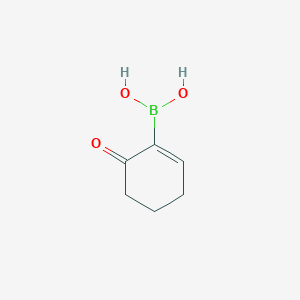
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
